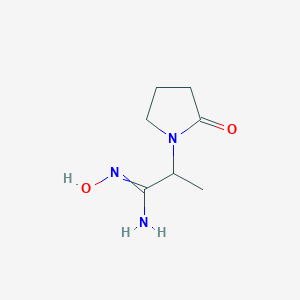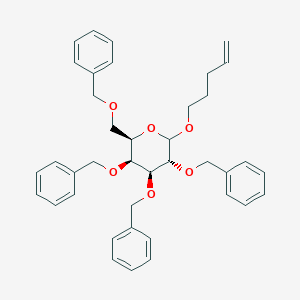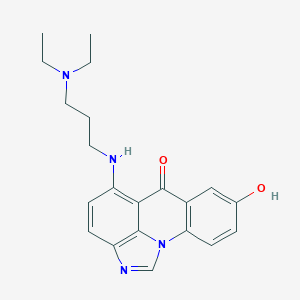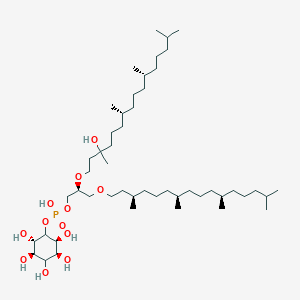
Hydroxyarchaetidylinositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyarchaetidylinositol (HAI) is a unique phospholipid molecule that has been found in the cell membranes of certain archaea, including Methanobacterium thermoautotrophicum and Methanosarcina mazei. This molecule is of great interest to researchers due to its potential applications in the fields of biotechnology and bioengineering. In
Aplicaciones Científicas De Investigación
Hydroxyurea and Clinical Applications : Hydroxyurea has a history of over 30 years in clinical evaluation with diverse applications identified for its use. It has played a significant role in anticancer chemotherapy, particularly due to its action on the ribonucleotide reductase reaction, which is crucial for DNA synthesis regulation (Donehower, 1992).
Cell Killing Mechanisms of Hydroxyurea : Hydroxyurea acts as an inhibitor of ribonucleotide reductase and is used in the treatment of neoplastic and non-neoplastic diseases. It has been shown to cause cell death at high concentrations or prolonged treatment, primarily through DNA damage at arrested replication forks. Oxidative stress and other mechanisms also contribute to its cytotoxic effect (Singh & Xu, 2016).
Phosphatidylinositol Kinases : Phosphatidylinositol, a component of eukaryotic cell membranes, is involved in various cellular processes. The enzymes that phosphorylate phosphatidylinositol and its derivatives, known as phosphoinositide kinases, have been a subject of study for their role in cell proliferation, survival, and other functions (Fruman, Meyers, & Cantley, 1998).
Phosphatidylinositol 3‐Kinase Inhibitors in Cancer Therapy : Phosphatidylinositol 3‐kinases (PI3K) are lipid kinases with key roles in cell proliferation and metabolism. PI3K inhibitors have shown potential in cancer therapy, with some undergoing clinical trials. Their development is significant in finding targeted anticancer drugs (Kong & Yamori, 2008).
Hydroxyurea as an HIV-1 Replication Inhibitor : Hydroxyurea inhibits deoxynucleotide synthesis, thereby affecting DNA synthesis. It has shown to block HIV-1 replication in various cell types and in vivo, suggesting its potential as an antiviral agent (Lori et al., 1994).
Hydroxyapatite in Biomedical Applications : Hydroxyapatite, due to its similarity to natural bone, is used in bone tissue regeneration and as a drug carrier. Its versatility in biomedical applications, from implants to drug delivery, highlights its significance in the field (Šupová, 2015).
Propiedades
Número CAS |
134067-43-9 |
|---|---|
Nombre del producto |
Hydroxyarchaetidylinositol |
Fórmula molecular |
C49H99O12P |
Peso molecular |
911.3 g/mol |
Nombre IUPAC |
[(2S)-2-[(7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecoxy]-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C49H99O12P/c1-35(2)17-11-19-37(5)21-13-23-39(7)24-15-26-41(9)28-31-58-33-42(34-60-62(56,57)61-48-46(53)44(51)43(50)45(52)47(48)54)59-32-30-49(10,55)29-16-27-40(8)25-14-22-38(6)20-12-18-36(3)4/h35-48,50-55H,11-34H2,1-10H3,(H,56,57)/t37-,38-,39-,40-,41-,42+,43?,44-,45+,46+,47+,48?,49?/m1/s1 |
Clave InChI |
BIMQTAPDDPVEMF-HDDFTCKKSA-N |
SMILES isomérico |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OCCC(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Sinónimos |
hydroxyarchaetidyl-myo-inositol hydroxyarchaetidylinositol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
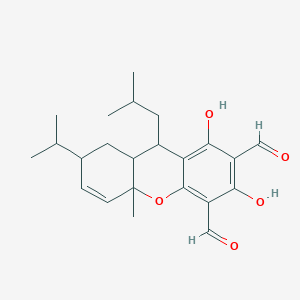
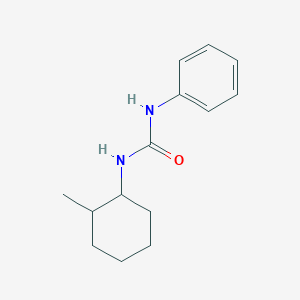
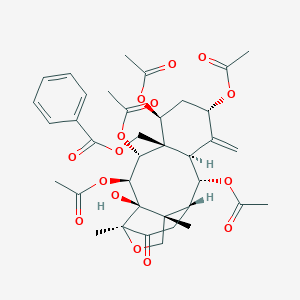
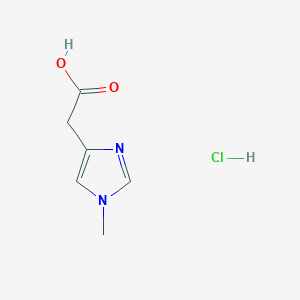
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)

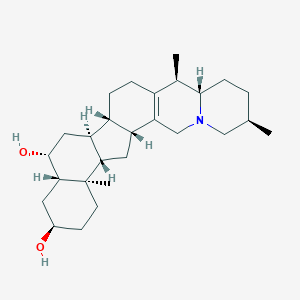
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
